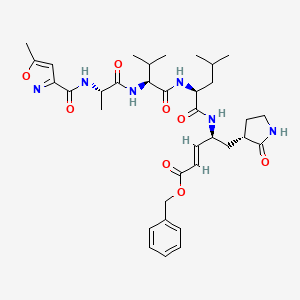

Mpro inhibitor N3

Description

Properties

Molecular Formula |

C35H48N6O8 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1 |

InChI Key |

IDBWWEGDLCFCTD-VNEMRZQUSA-N |

Isomeric SMILES |

CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mpro Inhibitor N3

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the mechanism of action for N3, a potent peptidomimetic inhibitor of the SARS-CoV-2 Main Protease (Mpro). It details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1][2][3] The inhibitor N3 is a peptidomimetic Michael acceptor that functions as a mechanism-based irreversible covalent inhibitor of Mpro.[1][4] The inhibition process is characterized by a two-step mechanism: an initial non-covalent binding followed by the formation of a permanent covalent bond.[1][2]

Step 1: Non-covalent Complex Formation (E:I) Initially, the N3 inhibitor binds to the active site of Mpro to form a non-covalent enzyme-inhibitor (E:I) complex.[1] This binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and residues within the substrate-binding pockets of the enzyme.[1]

Step 2: Covalent Bond Formation (E-I) The catalytic dyad of Mpro, composed of Cysteine-145 (Cys145) and Histidine-41 (His41), is central to the inhibitory action.[1] The imidazole group of His41 acts as a general base, deprotonating the thiol group of Cys145 to form a highly nucleophilic thiolate ion.[1] This activated thiolate then performs a nucleophilic attack on the β-carbon of the vinyl group (the Michael acceptor "warhead") of the N3 inhibitor.[1] This reaction results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the inhibitor.[1][5][6] This covalent modification permanently inactivates the enzyme by blocking substrate access to the active site.[7]

Quantitative Inhibitory Data

The potency of the N3 inhibitor has been quantified through various biochemical and cell-based assays. The half-maximal effective concentration (EC50) is a key metric for its antiviral activity in a cellular context.

| Compound | Target | Assay Type | Metric | Value (µM) | Reference |

| N3 | SARS-CoV-2 Mpro | Antiviral Assay | EC50 | 16.77 | [8] |

Experimental Protocols

The characterization of Mpro inhibitors like N3 relies on a combination of biochemical assays, cell-based viral replication assays, and structural biology techniques.

This assay is widely used to measure the direct inhibitory effect of a compound on Mpro's enzymatic activity.[9][10]

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends. In the intact state, fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Reagents:

-

Methodology:

-

A fixed concentration of Mpro (e.g., 0.15-0.5 µM) is pre-incubated with serial dilutions of the N3 inhibitor in a 96-well or 384-well plate for 15-30 minutes at 37°C.[9][11][12]

-

The enzymatic reaction is initiated by adding the FRET substrate (e.g., 10-20 µM final concentration).[9][11]

-

The fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period (e.g., 1 hour) using a microplate reader.[9][13]

-

The initial reaction velocity (slope of fluorescence vs. time) is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to the DMSO control.

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[14]

-

This assay evaluates the inhibitor's ability to suppress viral replication within host cells, providing a more biologically relevant measure of efficacy.[15]

-

Principle: Host cells are infected with SARS-CoV-2 in the presence of the inhibitor. The inhibitor's effectiveness is measured by the reduction in viral load or the mitigation of the virus-induced cytopathic effect (CPE).

-

Reagents:

-

Host cell line (e.g., Calu-3 or Vero E6).

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

N3 inhibitor.

-

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the N3 inhibitor for approximately 2 hours.[9]

-

Cells are then infected with SARS-CoV-2 at a defined multiplicity of infection (MOI), for example, 0.01 PFU/cell.[9]

-

After an incubation period (e.g., 36 hours), the antiviral effect is quantified.[9] This can be achieved by:

-

Virus Yield Reduction Assay: Collecting the supernatant and titrating the amount of infectious virus particles using a plaque assay.[9]

-

CPE Assay: Quantifying cell viability using reagents like MTS or CellTiter-Glo to measure the protective effect of the compound.

-

RT-qPCR: Measuring the quantity of viral RNA in the supernatant or cell lysate.

-

-

The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the inhibitor concentration.

-

This structural biology technique provides atomic-level detail of how the inhibitor binds to the enzyme.

-

Principle: By co-crystallizing Mpro with the N3 inhibitor and analyzing the X-ray diffraction pattern, a high-resolution 3D structure of the complex can be generated.

-

Methodology:

-

Purified Mpro protein is incubated with the N3 inhibitor to allow for covalent bond formation.

-

The Mpro-N3 complex is crystallized using techniques like vapor diffusion.

-

Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected.

-

The data is processed to solve the electron density map and build an atomic model of the complex.

-

The final structure reveals the precise covalent linkage between Cys145 and the N3 inhibitor and maps all non-covalent interactions (e.g., hydrogen bonds) that stabilize the binding.[1][6]

-

Experimental and Validation Workflow

The discovery and validation of an Mpro inhibitor like N3 follows a structured pipeline, progressing from initial biochemical screening to structural and cell-based validation.

References

- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2.2.3. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 12. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Binding Kinetics and Affinity of Mpro Inhibitor N3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding kinetics and affinity of the well-characterized inhibitor N3 against the main protease (Mpro) of SARS-CoV-2. N3, a peptidomimetic Michael acceptor, has been a cornerstone in the development of covalent inhibitors targeting this critical viral enzyme. This document provides a comprehensive overview of its interaction with Mpro, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Concepts: A Covalent Embrace

The inhibitory action of N3 against SARS-CoV-2 Mpro is a two-step process, culminating in the formation of an irreversible covalent bond.[1][2] Initially, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex (E:I).[1][2] This initial binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and the substrate-binding pockets of Mpro. Subsequently, a nucleophilic attack from the catalytic cysteine residue (Cys145) of Mpro on the vinyl group of N3 leads to the formation of a stable covalent bond, effectively inactivating the enzyme (E-I).[1][2] This Michael addition reaction is a hallmark of N3's mechanism and is responsible for its potent and irreversible inhibition.

Quantitative Binding and Kinetic Data

The affinity and reaction kinetics of N3 with SARS-CoV-2 Mpro have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Virus/Assay Condition | Reference |

| EC50 | 16.77 µM | SARS-CoV-2 (in Vero cells) | [3][4] |

| IC50 | 4 µM | HCoV-229E | [3] |

| IC50 | 8.8 µM | FIPV | [3] |

| IC50 | 2.7 µM | MHV-A59 | [3] |

| kobs/[I] | 11,300 M⁻¹ s⁻¹ | SARS-CoV-2 Mpro | [4] |

Table 1: Antiviral Activity and Inactivation Rate of N3

Experimental Protocols

The characterization of N3's binding kinetics and affinity relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against Mpro.

-

Principle: The assay utilizes a fluorogenic substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)

-

N3 inhibitor

-

384-well plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of the N3 inhibitor in the assay buffer.

-

In a 384-well plate, add a solution of SARS-CoV-2 Mpro to each well.

-

Add the serially diluted N3 inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the MCA/Dnp pair) over time.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). By titrating the inhibitor into a solution containing the enzyme, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.

-

Materials:

-

Highly purified and concentrated SARS-CoV-2 Mpro

-

N3 inhibitor

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

-

Isothermal titration calorimeter

-

-

Protocol:

-

Thoroughly dialyze both the Mpro and N3 solutions against the same ITC buffer to minimize heat of dilution effects.

-

Load the Mpro solution (e.g., 20 µM) into the sample cell of the calorimeter.

-

Load the N3 inhibitor solution (e.g., 250 µM) into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

-

Perform a series of injections of the N3 solution into the Mpro solution.

-

Record the heat changes associated with each injection.

-

Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry of binding.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the Mpro-N3 complex, revealing the precise atomic interactions and the covalent bond formation.

-

Principle: A crystallized protein-inhibitor complex diffracts X-rays in a specific pattern, which can be used to calculate an electron density map and build an atomic model of the complex.

-

Materials:

-

Highly purified and concentrated SARS-CoV-2 Mpro

-

N3 inhibitor

-

Crystallization solutions (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

X-ray diffraction equipment (synchrotron or in-house source)

-

-

Protocol:

-

Incubate the Mpro protein with an excess of the N3 inhibitor to ensure complete complex formation.

-

Screen a wide range of crystallization conditions to find those that yield well-diffracting crystals of the Mpro-N3 complex.

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals.

-

Process the diffraction data to determine the crystal's space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

-

Refine the atomic model against the experimental data, including building the N3 inhibitor into the electron density map.

-

Analyze the final structure to identify key interactions and confirm the covalent linkage between Cys145 and N3.

-

Visualizing the Inhibition of Mpro by N3

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the interaction between Mpro and the N3 inhibitor.

References

- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N3 Interaction with SARS-CoV-2 Mpro: A Technical Guide

Abstract

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] The peptidomimetic inhibitor N3 is a potent, mechanism-based inhibitor that covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[3][4] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have been pivotal in elucidating the atomic-level details of this interaction. This technical guide provides an in-depth overview of the computational methodologies used to study the N3-Mpro complex, presenting detailed protocols, quantitative data, and logical workflows for researchers in virology and computational drug design.

Molecular Interaction Landscape

The interaction between the N3 inhibitor and the SARS-CoV-2 Mpro is characterized by a combination of non-covalent and covalent interactions within the substrate-binding cleft located between Domains I and II of the protease.[2] The catalytic dyad, composed of His41 and Cys145, is central to the enzyme's function and is the primary target of the N3 inhibitor.[3] The inhibition mechanism involves an initial non-covalent binding followed by the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ atom of the inhibitor's vinyl group.[3]

Quantum chemistry calculations and structural data reveal that hydrogen bonds are the main non-covalent interactions stabilizing the N3 inhibitor in the active site.[5] These interactions correctly position the "warhead" moiety of the inhibitor for the subsequent covalent modification of Cys145.

In Silico Methodologies and Protocols

A multi-step computational workflow is typically employed to model the interaction between N3 and SARS-CoV-2 Mpro. This process begins with system preparation and progresses through molecular docking, molecular dynamics simulations, and detailed mechanistic studies using QM/MM methods.

2.1. Experimental Protocol: System Preparation

-

Obtain Coordinates : The initial atomic coordinates for the SARS-CoV-2 Mpro in complex with the N3 inhibitor are obtained from the Protein Data Bank (PDB), with the entry 6LU7 being a common starting point.[6]

-

Protein Preparation : Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, the Mpro structure is prepared by adding missing hydrogen atoms, assigning appropriate protonation states to titratable residues (e.g., Histidine) at a physiological pH of 7, and optimizing the hydrogen-bond network.[6][7] The catalytic His41 is typically modeled as protonated at the Nδ position.[6]

-

Ligand Parameterization : Force field parameters for the N3 inhibitor that are not standard in classical force fields are generated using tools like Antechamber from the AmberTools package.[6]

-

System Solvation and Neutralization : The prepared protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model).[6] Counter-ions (e.g., Na+) are added to neutralize the overall charge of the system.[5][6]

2.2. Experimental Protocol: Molecular Docking

Molecular docking is used to predict the preferred binding pose and affinity of an inhibitor within the active site of its target protein.

-

Receptor Grid Generation : The binding site is defined by selecting all amino acid residues within a specified radius (e.g., 6.5 Å) of the co-crystallized N3 ligand in the 6LU7 structure.[8] A grid box is then generated encompassing this defined active site.[7]

-

Ligand Preparation : The 3D structure of the N3 ligand is prepared, ensuring correct bond orders and protonation states.

-

Docking Execution : Docking algorithms, such as AutoDock or Glide, are used to systematically sample conformations of the N3 ligand within the receptor grid.[3][8] The resulting poses are scored based on a function that estimates the binding affinity.

-

Pose Analysis : The top-ranked poses are analyzed to assess their interactions with key active site residues and to compare them with the known crystal structure. The docking score provides a quantitative estimate of the binding affinity.[8]

2.3. Experimental Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the N3-Mpro complex over time.

-

Minimization : The energy of the solvated and neutralized system is minimized to remove any steric clashes or unfavorable geometries.

-

Heating : The system is gradually heated from a low temperature to a target physiological temperature (e.g., 310 K) while restraining the protein and ligand atoms.[6]

-

Equilibration : The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute and to ensure the system reaches a stable density.[6]

-

Production Run : A long-duration simulation (e.g., 100 ns) is performed under the NVT or NPT ensemble, during which atomic coordinates are saved at regular intervals.[8][9] This trajectory is then used for further analysis.

-

Trajectory Analysis : The trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the protein and the ligand.[9]

2.4. Experimental Protocol: QM/MM Simulations

To accurately model the covalent bond formation between N3 and Cys145, a hybrid QM/MM approach is necessary.

-

Define QM and MM Regions : The QM region includes the atoms directly involved in the chemical reaction: the N3 inhibitor's warhead and the side chains of the catalytic dyad (Cys145 and His41).[3][6] The rest of the protein and the solvent are treated with a classical MM force field.[6]

-

Calculate Potential of Mean Force (PMF) : The free energy landscape of the reaction is calculated using enhanced sampling techniques. The Umbrella Sampling method combined with the Weighted Histogram Analysis Method (WHAM) is commonly used to compute the PMF along a defined reaction coordinate.[3][6]

-

Identify Reaction Steps : The simulations reveal a multi-step reaction mechanism.[3][10] This typically includes an initial proton transfer, a nucleophilic attack by the thiolate of Cys145 on the inhibitor, and a final proton transfer step.[10]

-

Locate Transition States : The free energy profile allows for the identification of transition states (TS) and the calculation of activation free energy barriers for each step of the reaction.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico studies on the N3-Mpro interaction.

Table 1: Molecular Docking Scores

| Software/Method | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| FlexX | 6LU7 | -18.57 | [8] |

| AutoDock Vina | 6LU7 | -7.7 |[11] |

Table 2: Hydrogen Bond Interactions in the N3-Mpro Complex Data derived from quantum chemistry calculations on the complex.[5]

| N3 Atom (Donor/Acceptor) | Mpro Residue | Interaction Type | d(A···H) (Å) | d(A···D) (Å) | Angle (°) |

| O (acceptor) | GLY 143 | C–H···O | 2.27 | 3.34 | 169.1 |

| O (acceptor) | CYS 145 | N–H···O | 1.83 | 2.84 | 164.2 |

| O (acceptor) | HIS 164 | C–H···O | 2.37 | 3.42 | 162.1 |

| N–H (donor) | GLU 166 | N–H···O | 2.01 | 2.87 | 141.5 |

| O (acceptor) | GLU 166 | C–H···O | 2.36 | 3.30 | 146.4 |

Table 3: Calculated Free Energy Barriers for Covalent Inhibition Data from QM(CDRK)/MM and QM/MM MD simulations.

| Reaction Step | Description | Free Energy Barrier (kcal/mol) | Reference |

| Step 1 (TS1) | Proton transfer from Cys145 to His41 | 10.3 | [10] |

| Step 2 (TS2) | Covalent bond formation (nucleophilic attack) | 15.9 (relative to reactant) | [10] |

| Step 3 (TS3) | Final proton transfer from His41 to N3 | 16.3 (relative to reactant) | [10] |

| Overall Barrier | Highest activation barrier in the process | 11.2 (TS2 from AM1/MM) | [10] |

Conclusion

In silico modeling provides a powerful, multi-faceted approach to understanding the inhibition of SARS-CoV-2 Mpro by the N3 inhibitor. Molecular docking studies successfully predict the binding pose, while extensive molecular dynamics simulations confirm the stability of the non-covalent complex.[9][12] Furthermore, advanced QM/MM simulations have been crucial in dissecting the step-by-step chemical mechanism of covalent bond formation, quantifying the energy barriers involved in the process.[3][10][13] The detailed protocols and quantitative data presented in this guide highlight the synergy between these computational methods, which together offer an atomic-resolution view that is essential for the rational design of new and more potent Mpro inhibitors.

References

- 1. preprints.org [preprints.org]

- 2. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Impact of dimerization and N3 binding on molecular dynamics of SARS-CoV and SARS-CoV-2 main proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Active Site: Unraveling the Non-covalent Interactions of the N3 Inhibitor with SARS-CoV-2 Mpro

For Immediate Release

Wuhan, China – November 6, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, the virus's main protease (Mpro or 3CLpro) remains a prime target for antiviral drug design. The peptidomimetic inhibitor N3 has been instrumental in understanding the binding dynamics of this critical enzyme. This technical guide provides a detailed exploration of the crucial non-covalent interactions that govern the initial binding of the N3 inhibitor to the Mpro active site, a precursor to the covalent inhibition that deactivates the enzyme. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against COVID-19.

The inhibition of Mpro by N3 is a two-step process that begins with the non-covalent binding of the inhibitor to the enzyme's active site, forming a non-covalent complex. This initial association is critical as it correctly orients the inhibitor for the subsequent covalent bond formation between its vinyl group and the catalytic cysteine residue (Cys145).[1][2] The stability and specificity of this initial complex are dictated by a network of intricate non-covalent interactions.

Key Non-Covalent Interactions at the Mpro Active Site

The binding of the N3 inhibitor within the substrate-binding pocket of Mpro is stabilized by a series of hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] These interactions involve specific amino acid residues that form the various subsites (S1, S2, etc.) of the enzyme's active site.

Hydrogen Bonding Network

A significant contributor to the binding affinity of N3 is a robust network of hydrogen bonds. These include both conventional and non-conventional hydrogen bonds, such as C-H···O interactions, which play a crucial role in the stability of the complex.[4][5] The lactam ring of the N3 inhibitor, which occupies the S1 subsite, is a key player in this network, forming hydrogen bonds with the side chains of several residues.[6]

Hydrophobic and van der Waals Interactions

The S2 subsite of Mpro is characterized as a small hydrophobic pocket.[7] The isobutyl group of the leucine residue in the N3 inhibitor fits into this pocket, engaging in hydrophobic interactions with surrounding residues.[6] Additionally, the bulky benzyl group at the P1' position of the inhibitor establishes van der Waals contacts, further anchoring the molecule in the active site.[8]

Quantitative Analysis of N3-Mpro Interactions

The following tables summarize the key quantitative data associated with the non-covalent interactions of the N3 inhibitor with the SARS-CoV-2 Mpro active site, based on crystallographic, biochemical, and computational studies.

| Interaction Type | Mpro Residue | N3 Atom/Group | Distance (Å) | Reference |

| Hydrogen Bond | Gly143 | Carbonyl O | 2.26 | [9] |

| Hydrogen Bond | His163 | Lactam O | 2.04 | [9] |

| Hydrogen Bond | Glu166 | Lactam NH | 1.89, 2.02 | [9] |

| Hydrogen Bond | Gln189 | Amide NH | 1.90, 2.13 | [9] |

| Hydrogen Bond | Phe140 | Carbonyl O | 2.4 | |

| Hydrogen Bond | Ser144 | Amide O | 2.5 | |

| Hydrogen Bond | His163 | Amide O | 2.9, 3.3 | |

| Hydrogen Bond | Gln192 | Amide O | 2.6, 2.7 | |

| Covalent Bond | Cys145 | Vinyl Cβ | ~1.8 | [6] |

Table 1: Key Interatomic Distances in the N3-Mpro Complex. This table details the specific hydrogen bond distances observed between the N3 inhibitor and key residues in the Mpro active site from crystallographic data. The covalent bond distance is included for reference.

| Parameter | Value | Assay/Method | Virus/Enzyme | Reference |

| EC50 | 16.77 µM | Antiviral Assay (Vero cells) | SARS-CoV-2 | [7] |

| IC50 | 4.0 µM | Enzyme Inhibition Assay | HCoV-229E Mpro | [4] |

| IC50 | 8.8 µM | Enzyme Inhibition Assay | FIPV Mpro | [4] |

| IC50 | 2.7 µM | Enzyme Inhibition Assay | MHV-A59 Mpro | [4] |

| kobs/[I] | 11,300 M⁻¹s⁻¹ | Enzyme Kinetics | SARS-CoV-2 Mpro | [6][7] |

| Binding Energy | -7.8 kcal/mol | In-silico analysis | SARS-CoV-2 Mpro | [9] |

| Binding Energy | -15.1 kcal/mol | In-silico analysis | SARS-CoV-2 Mpro | [9] |

Table 2: Biochemical and Biophysical Data for the N3 Inhibitor. This table presents various measures of the inhibitory activity and binding affinity of N3 against SARS-CoV-2 Mpro and related coronaviruses.

Visualizing the Interaction and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key interactions and a typical experimental workflow for studying Mpro inhibitors.

Experimental Protocols

SARS-CoV-2 Mpro Expression and Purification

The SARS-CoV-2 Mpro is typically expressed in E. coli cells. The gene encoding Mpro is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. After inducing protein expression, the cells are harvested and lysed. The Mpro is then purified from the cell lysate using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a highly pure and active enzyme.

Crystallization of Mpro-N3 Complex

For crystallographic studies, the purified Mpro is incubated with the N3 inhibitor to allow for complex formation. This complex is then subjected to crystallization screening using various precipitant solutions. The vapor diffusion method, in either sitting or hanging drop format, is commonly employed. Crystals of the Mpro-N3 complex are grown, harvested, and then flash-frozen in liquid nitrogen before being exposed to X-ray beams for diffraction data collection.

FRET-based Enzyme Inhibition Assay

The inhibitory activity of compounds like N3 against Mpro is often determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. When an inhibitor like N3 is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence signal is quenched. The concentration of the inhibitor that results in 50% inhibition of enzyme activity is determined as the IC50 value.

Conclusion

The intricate network of non-covalent interactions between the N3 inhibitor and the SARS-CoV-2 Mpro active site is fundamental to its inhibitory mechanism. A thorough understanding of these hydrogen bonds and hydrophobic contacts provides a structural and energetic basis for the rational design of novel, potent, and specific Mpro inhibitors. The data and methodologies presented in this guide serve as a valuable resource for the scientific community dedicated to developing effective antiviral therapies against COVID-19 and future coronavirus threats.

References

- 1. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchlakejournals.com [researchlakejournals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]

The Role of N3 as a Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro): A Technical Guide

Abstract

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an enzyme essential for the replication and transcription of the SARS-CoV-2 virus.[1][2] Its critical role in processing viral polyproteins makes it a primary target for antiviral drug development.[1][3] This technical guide provides an in-depth analysis of N3, a peptidyl Michael acceptor, which functions as a mechanism-based covalent inhibitor of Mpro. We will explore its mechanism of action, the structural basis for its inhibition, its quantitative inhibitory profile, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Mpro and the N3 Inhibitor

During the viral life cycle, the SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1b.[1] The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins required for viral replication.[1] Due to its highly conserved nature among coronaviruses and its essential function, Mpro is a highly attractive target for antiviral therapeutics.[4]

The N3 inhibitor is a peptidomimetic compound designed as a Michael acceptor.[1][5] It was identified as a potent, time-dependent inhibitor of SARS-CoV-2 Mpro and has served as a crucial tool for understanding the enzyme's function and as a foundational scaffold for the development of other antiviral agents.[1]

Mechanism of Covalent Inhibition

The inhibition of Mpro by N3 is a two-step process that culminates in the formation of an irreversible covalent bond with the enzyme's active site.[5] This mechanism-based inactivation is highly efficient and specific.

Step 1: Non-covalent Binding Initially, the N3 inhibitor binds to the substrate-binding pocket of Mpro, forming a non-covalent enzyme-inhibitor (E:I) complex.[5] This initial binding is guided by specific interactions between the peptidomimetic portion of N3 and the amino acid residues lining the active site cleft.

Step 2: Covalent Bond Formation Following the initial binding, a nucleophilic attack occurs. The Mpro active site features a Cys145-His41 catalytic dyad.[2][5] The sulfur atom of the Cys145 residue, activated by the nearby His41, attacks the Cβ atom of the vinyl group (the Michael acceptor "warhead") on the N3 molecule.[5] This Michael addition reaction results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme (E-I).[5]

Structural Basis of Inhibition

The crystal structure of the SARS-CoV-2 Mpro in complex with the N3 inhibitor (PDB ID: 6LU7) provides a detailed atomic-level view of the interaction.[2][5] Mpro functions as a homodimer, and the substrate-binding site is located in a cleft between Domain I and Domain II of each protomer.[2]

The electron density map from crystallographic data clearly shows the covalent bond formed between the sulfur of Cys145 and the N3 inhibitor.[2][6] The peptidomimetic backbone of N3 occupies the substrate-binding subsites (S1, S2, etc.), forming multiple hydrogen bonds and hydrophobic interactions with the enzyme. These non-covalent interactions are crucial for correctly positioning the inhibitor's warhead for the covalent reaction and contribute significantly to its binding affinity.

Quantitative Inhibitory Profile

The efficacy of N3 has been quantified through various biochemical and cell-based assays. The data highlights its potency against the Mpro enzyme and its ability to inhibit viral replication in cell culture.

Table 1: Kinetic Parameters of N3 against SARS-CoV-2 Mpro

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Time-dependent, Covalent | [1] |

| Second-order rate constant (k_obs/[I]) | 11,300 M⁻¹s⁻¹ |[1] |

Table 2: Antiviral Activity of N3 against Coronaviruses

| Virus | Assay Type / Cell Line | Potency Metric | Value (µM) | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Antiviral Assay / Vero cells | EC₅₀ | 16.77 | [1][7] |

| HCoV-229E | Viral Growth Inhibition | IC₅₀ | 4.0 | [7] |

| FIPV | Viral Growth Inhibition | IC₅₀ | 8.8 | [7] |

| IBV | Viral Growth Inhibition | IC₅₀ | 2.7 | [7] |

| MHV-A59 | Viral Growth Inhibition | IC₅₀ | 2.7 |[7] |

Table 3: In Vivo Efficacy of N3 against Avian Infectious Bronchitis Virus (IBV)

| Treatment Group | Potency Metric | Value (µmol) | Reference |

|---|---|---|---|

| 3-hour post-infection | PD₅₀ (Protective Dose 50%) | 0.13 | [7] |

| 6-hour post-infection | PD₅₀ (Protective Dose 50%) | 0.17 |[7] |

Experimental Protocols

The characterization of Mpro inhibitors like N3 involves a multi-step process including biochemical assays, cell-based validation, and structural studies.

Biochemical Inhibition Assay (FRET-based)

This assay is widely used to measure the enzymatic activity of Mpro and determine the inhibitory potency (IC₅₀) of compounds.[8][9]

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal (FRET). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

-

Reagents and Materials:

-

Recombinantly expressed and purified SARS-CoV-2 Mpro.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay Buffer: 50 mM Tris-HCl pH 7.3, 20% glycerol, 1 mM EDTA.[8]

-

Test inhibitor (N3) at various concentrations.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure for IC₅₀ Determination:

-

Prepare serial dilutions of the N3 inhibitor in DMSO and then dilute into the assay buffer.

-

Add a fixed concentration of Mpro (e.g., 0.5 µM) to each well of the microplate.[8]

-

Add the various concentrations of the N3 inhibitor to the wells and pre-incubate with the enzyme for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the FRET substrate (e.g., 10 µM).[8]

-

Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.[8]

-

Cell-Based Antiviral Assay

This assay determines the ability of an inhibitor to block viral replication in a cellular context (EC₅₀).

-

Principle: Host cells susceptible to viral infection are treated with the inhibitor and then infected with the virus. The efficacy of the compound is measured by quantifying the reduction in viral-induced cytopathic effect (CPE) or by measuring viral yield (e.g., via plaque assay or RT-qPCR).

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell lines).

-

SARS-CoV-2 virus stock.

-

Cell culture medium and supplements.

-

Test inhibitor (N3).

-

Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load.

-

-

Procedure for EC₅₀ Determination:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the N3 inhibitor in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted inhibitor.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE in untreated, infected control wells (e.g., 48-72 hours).

-

Assess cell viability or viral replication. For CPE reduction assays, add a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.

-

Plot the percentage of protection from CPE against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

-

Conclusion and Future Directions

N3 has been instrumental as a proof-of-concept covalent inhibitor for SARS-CoV-2 Mpro. Its detailed characterization has provided a deep understanding of the enzyme's active site and its vulnerability to mechanism-based inhibition. The insights gained from studying the Mpro-N3 complex, including its binding mode and covalent mechanism, have directly guided the rational design of subsequent, more potent, and clinically relevant Mpro inhibitors.

Future research continues to build on this foundation, focusing on designing new analogues with improved pharmacokinetic properties and tunable chemical reactivity, such as shifting from irreversible to reversible covalent inhibition to potentially optimize safety profiles.[5] The legacy of N3 is evident in the successful development of oral antiviral drugs that target the same Mpro active site, underscoring its importance as a foundational tool in the fight against coronaviruses.

References

- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Antiviral Activity Screening of Mpro Inhibitor N3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial antiviral activity screening of N3, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document details the quantitative data on its inhibitory and antiviral efficacy, comprehensive experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Mpro inhibitor N3, including its efficacy against the SARS-CoV-2 main protease and its antiviral activity against various coronaviruses.

| Parameter | Value | Virus/Target | Reference |

| EC50 | 16.77 µM | SARS-CoV-2 | [1][2][3] |

| IC50 | 4.0 µM | HCoV-229E | [1][2] |

| IC50 | 8.8 µM | FIPV | [1][2] |

| IC50 | 2.7 µM | MHV-A59 | [1][2] |

| kobs/[I] | 11,300 M⁻¹ s⁻¹ | SARS-CoV-2 Mpro | [4] |

Table 1: Antiviral and Inhibitory Efficacy of N3.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial screening of the this compound.

FRET-Based Enzymatic Assay for Mpro Inhibition

This protocol outlines the determination of the in vitro inhibitory activity of N3 against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide: MCA-AVLQSGFR-K(Dnp)-K-NH2

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

N3 inhibitor (stock solution in DMSO)

-

DMSO (for control)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the N3 inhibitor in assay buffer.

-

In a 384-well plate, add 5 µL of the N3 inhibitor dilution or DMSO (for control) to each well.

-

Add 10 µL of SARS-CoV-2 Mpro (final concentration 0.5 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C.

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.

-

The IC50 value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This protocol describes the evaluation of the antiviral activity of N3 against SARS-CoV-2 in a cell-based plaque reduction assay.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 viral stock

-

N3 inhibitor

-

Overlay medium: DMEM with 2% FBS and 1.2% Avicel

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

6-well plates

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of the N3 inhibitor in DMEM with 2% FBS.

-

Pre-treat the cell monolayers with the different concentrations of N3 for 1 hour at 37°C.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add 2 mL of overlay medium containing the corresponding concentration of the N3 inhibitor to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, fix the cells with 4% paraformaldehyde for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of N3 that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This protocol details the assessment of the cytotoxic effects of the N3 inhibitor on Vero E6 cells.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

N3 inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of the N3 inhibitor in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of N3 to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, bring the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The CC50 (50% cytotoxic concentration) is calculated by plotting the luminescence signal against the logarithm of the N3 concentration.

Visualizations

The following diagrams illustrate the mechanism of action of N3 and the experimental workflows.

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.

Caption: Experimental workflow for N3 antiviral screening.

References

A Deep Dive into the Pharmacophoric Attributes of the N3 Mpro Inhibitor

The N3 inhibitor stands as a significant peptidomimetic compound in the fight against coronaviruses, primarily through its potent inhibition of the SARS-CoV-2 Main Protease (Mpro). Mpro, a cysteine protease also known as 3CLpro, is essential for viral replication, making it a prime target for antiviral drug development.[1][2][3][4] This technical guide explores the core pharmacophoric attributes of the N3 inhibitor, its binding mechanism, and the experimental methodologies used to elucidate its function.

Pharmacophoric Features of N3

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The N3 inhibitor's pharmacophore is characterized by a precise arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions that complement the Mpro active site.[5][6][7]

Key pharmacophoric features identified for the N3 inhibitor include:

-

Hydrogen Bond Acceptors (HBA): These are critical for anchoring the inhibitor within the active site through interactions with key residues.

-

Hydrogen Bond Donors (HBD): These features also contribute significantly to the binding affinity and specificity.[5][6]

-

Aromatic/Hydrophobic Rings: These groups engage in hydrophobic interactions with nonpolar residues in the Mpro binding pocket, further stabilizing the complex.[5][6]

A generated e-pharmacophore for the N3-Mpro complex highlighted five primary features: one hydrogen bond acceptor, three hydrogen bond donors, and one aromatic ring.[5] Another model identified four donors, one acceptor, and two hydrophobic features.[6] This combination of features allows N3 to mimic the natural substrate of Mpro, ensuring high binding affinity.[8]

Binding Interactions with the Mpro Active Site

The potent inhibitory activity of N3 stems from its specific and robust interactions with the Mpro active site. The binding is a two-step process that begins with non-covalent interactions to form an enzyme-inhibitor complex, followed by the formation of an irreversible covalent bond.[1][8]

Non-Covalent Interactions: Upon entering the active site, N3 engages in multiple hydrogen bonds and hydrophobic interactions with key residues.[9][10] Fragment Molecular Orbital (FMO) studies have identified His41, His163, His164, and Glu166 as the most crucial residues for these interactions, primarily through hydrogen bonding.[11] The lactam at the P1 position of the inhibitor is particularly important, forming a double hydrogen bond with His163 and Glu166.[12] The P2 leucine component forms hydrophobic interactions within a lipophilic cleft in the active site.[12]

Covalent Inhibition: N3 is classified as a Michael acceptor inhibitor.[1][13] The defining step of its inhibitory action is the formation of a covalent bond between the Cβ atom of its vinyl group and the sulfur atom of the catalytic Cys145 residue in the Mpro active site.[1][12] This covalent modification of the catalytic dyad (Cys145/His41) irreversibly inactivates the enzyme, blocking its ability to process viral polyproteins and thus halting viral replication.[1][8][13] The reaction is kinetically controlled by this carbon-sulfur bond formation, which has a low activation free energy, indicating a rapid inhibition process.[1]

Quantitative Inhibition Data

The efficacy of the N3 inhibitor has been quantified through various assays, demonstrating its potent antiviral activity.

| Parameter | Value | Target | Notes |

| EC50 | 16.77 µM | SARS-CoV-2 | Antiviral activity in cell-based assays.[14] |

| IC50 | 4 µM | HCoV-229E | Inhibitory concentration against a related coronavirus.[14] |

| IC50 | 8.8 µM | FIPV | Inhibitory concentration against Feline Infectious Peritonitis Virus.[14] |

| IC50 | 2.7 µM | IBV | Inhibitory concentration against Infectious Bronchitis Virus.[14] |

| IC50 | Not measurable | SARS-CoV-2 Mpro | The enzyme inactivation-rate constant for covalent bond formation was too fast to be measured experimentally.[1] |

Mechanism of Inhibition: A Two-Step Process

The inhibition of SARS-CoV-2 Mpro by the N3 inhibitor follows a well-defined, two-step mechanism that leads to irreversible inactivation of the enzyme.[1][2][3]

-

Reversible Binding: Initially, the N3 inhibitor binds non-covalently to the active site of Mpro, forming an enzyme-inhibitor (E:I) complex. This initial binding is guided by the pharmacophoric features of N3, which establish hydrogen bonds and hydrophobic interactions with the substrate-binding pocket.[1][8]

-

Irreversible Covalent Modification: Following the initial binding, a nucleophilic attack occurs. The deprotonated thiol group of the catalytic Cys145 residue attacks the electrophilic Michael acceptor warhead of the N3 inhibitor.[1][8] This results in the formation of a stable covalent bond, creating the final enzyme-inhibitor (E-I) adduct and rendering the enzyme permanently inactive.[1]

Experimental Protocols

The characterization of the N3 inhibitor's pharmacophoric attributes and mechanism of action has been achieved through a combination of computational and experimental techniques.

Computational Modeling and Simulation

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method was employed to simulate the inhibition process of SARS-CoV-2 Mpro by N3.[1][2][3] The atomic coordinates were typically sourced from the Protein Data Bank (PDB ID: 6LU7).[1] The method allows for the calculation of the free energy landscape for the covalent bond formation, providing insights into the reaction mechanism, transition states, and activation energy barriers.[1]

-

Molecular Dynamics (MD) Simulations: MD simulations were used to study the conformational dynamics of the N3 inhibitor within the Mpro active site.[15] These simulations, often performed using force fields like AMBER, help in understanding the stability of the non-covalent interactions and the overall complex.[15]

-

Molecular Docking: Docking studies were performed to predict the binding pose of N3 in the Mpro active site before covalent modification.[1][16] This helps in identifying the key non-covalent interactions that precede the irreversible reaction. A non-covalent docking mode can mimic the binding prior to the covalent reaction, making the docking score a useful metric for virtual screening.[16]

-

Pharmacophore Modeling: Structure-based pharmacophore models were generated from the co-crystal structure of Mpro with N3.[7] These models are then used for virtual screening of compound libraries to identify other potential inhibitors with similar critical chemical features.[17]

Biochemical and Antiviral Assays

-

Enzyme Inhibition Assay: The inhibitory activity of N3 against Mpro is typically measured using a FRET (Fluorescence Resonance Energy Transfer)-based assay.[18] This high-throughput screening method allows for the determination of IC50 values by measuring the cleavage of a fluorescently labeled substrate in the presence of the inhibitor.

-

Antiviral Activity Assay: The efficacy of N3 in a cellular context is evaluated by treating virus-infected cells (e.g., Vero cells) with varying concentrations of the inhibitor.[14][18] The reduction in viral replication is then quantified to determine the EC50 (half-maximal effective concentration).

-

Cytotoxicity Assay: To ensure that the antiviral effect is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel.[18] This helps in establishing a therapeutic window for the inhibitor.

Conclusion

The N3 inhibitor exemplifies a highly effective, mechanism-based covalent inhibitor of the SARS-CoV-2 main protease. Its pharmacophoric attributes, including a well-defined arrangement of hydrogen bond donors, acceptors, and hydrophobic moieties, allow for high-affinity binding to the Mpro active site. The subsequent formation of a covalent bond with the catalytic Cys145 residue ensures potent and irreversible inhibition of the enzyme. The detailed understanding of N3's interaction with Mpro, derived from a synergistic application of computational and experimental methods, provides a robust framework for the rational design and development of novel and improved Mpro inhibitors to combat current and future coronavirus threats.

References

- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragment Molecular Orbital Based Interaction Analyses on COVID-19 Main Protease - Inhibitor N3 Complex (PDB ID: 6LU7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural inhibitors of SARS-CoV-2 main protease: structure based pharmacophore modeling, molecular docking and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Mpro Inhibitor N3

Audience: Researchers, scientists, and drug development professionals.

Introduction The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical enzyme for the virus's life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.[1][2] The N3 inhibitor is a potent, mechanism-based inhibitor designed as a peptidyl Michael acceptor that has demonstrated significant efficacy against SARS-CoV-2 Mpro.[3][4] This document provides detailed protocols for assessing the in vitro efficacy of the N3 inhibitor against SARS-CoV-2 Mpro.

Mechanism of Action The N3 inhibitor functions by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[4] This irreversible binding inactivates the enzyme, thereby halting the viral replication process. The inhibitor's design is based on the structure of the Mpro substrate, allowing it to specifically target the enzyme's active site.[4]

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.

Quantitative Efficacy Data Summary

The following table summarizes the reported in vitro efficacy of the N3 inhibitor against various coronaviruses.

| Parameter | Virus/Target | Cell Line | Value | Reference |

| EC50 | SARS-CoV-2 | Vero | 16.77 µM | [3][5][6] |

| IC50 | HCoV-229E | - | 4 µM | [5][6] |

| IC50 | FIPV | - | 8.8 µM | [5][6] |

| IC50 | IBV | - | 2.7 µM | [5][6] |

| IC50 | MHV-A59 | - | 2.7 µM | [6] |

| kobs/[I] | SARS-CoV-2 Mpro | - | 11,300 M-1s-1 | [3] |

-

EC50 (Half-maximal Effective Concentration): Concentration of the inhibitor that causes 50% of the maximum possible effect in a cell-based assay.

-

IC50 (Half-maximal Inhibitory Concentration): Concentration of the inhibitor that reduces a specific biological or biochemical activity by 50%.

-

kobs/[I]: Second-order rate constant indicating the efficiency of enzyme inactivation.

Experimental Protocols

Protocol 1: FRET-Based Mpro Enzymatic Assay

This protocol describes a high-throughput screening (HTS) method using a fluorescence resonance energy transfer (FRET) substrate to measure the enzymatic activity of Mpro and its inhibition by N3.[7][8][9]

Caption: Workflow for the FRET-based Mpro enzymatic inhibition assay.

1. Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., MCA-AVLQSGQ-K(DNP)-NH2)

-

N3 inhibitor

-

Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3[10]

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well microplates (black, flat-bottom)

-

Fluorescence plate reader

2. Reagent Preparation

-

Assay Buffer: Prepare the buffer and adjust the pH to 7.3. Just before use, add DTT to a final concentration of 1 mM.[10]

-

Mpro Solution: Dilute the recombinant Mpro stock in the assay buffer to the final working concentration (e.g., 0.4 µM).[7]

-

FRET Substrate Solution: Dissolve the FRET substrate in DMSO to create a stock solution, then dilute it in the assay buffer to the final working concentration (e.g., 5 µM).[7]

-

N3 Inhibitor Plate: Prepare a serial dilution of the N3 inhibitor in DMSO, followed by a further dilution in the assay buffer.

3. Assay Procedure

-

Add Mpro solution to each well of the microplate.

-

Add the serially diluted N3 inhibitor or DMSO (as a negative control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence in a kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.

4. Data Analysis

-

Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

-

Calculate the percent inhibition for each N3 concentration.

-

Plot the percent inhibition against the logarithm of the N3 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This protocol uses a gain-of-signal or cytopathic effect (CPE) reduction assay to measure the ability of N3 to inhibit SARS-CoV-2 replication in living cells.[1][8][11]

Caption: Workflow for the cell-based antiviral efficacy assay.

1. Materials and Reagents

-

Host cells (e.g., Vero E6, Calu-3)

-

SARS-CoV-2 viral stock

-

N3 inhibitor

-

Cell Culture Medium (e.g., DMEM) supplemented with FBS and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Luminometer or spectrophotometer

-

Biosafety Level 3 (BSL-3) facility and procedures

2. Assay Procedure

-

Cell Seeding: Seed host cells into 96-well plates at an appropriate density to form a confluent monolayer after 24 hours.

-

Compound Addition: Prepare serial dilutions of the N3 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (vehicle control).

-

Infection: Transfer the plates to a BSL-3 facility. Infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Endpoint Measurement: After incubation, measure cell viability. For CPE reduction assays, this is typically done using a reagent like CellTiter-Glo® (which measures ATP) or MTT. The signal is proportional to the number of viable cells protected by the inhibitor.

3. Data Analysis

-

Normalize the data using two controls: virus-infected cells without inhibitor (0% protection) and uninfected cells (100% protection).

-

Plot the normalized percent protection against the logarithm of the N3 concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine if the observed antiviral activity of N3 is due to specific Mpro inhibition rather than general toxicity to the host cells.

Caption: Workflow for the in vitro cytotoxicity assay.

1. Materials and Reagents

-

Host cells (same as in the antiviral assay)

-

N3 inhibitor

-

Cell Culture Medium

-

96-well cell culture plates

-

Cytotoxicity detection reagent (e.g., MTT, Neutral Red Uptake [NRU] dye, CellTox™ Green[12][13])

-

Spectrophotometer or fluorescence plate reader

2. Assay Procedure

-

Cell Seeding: Seed host cells into 96-well plates, identical to the antiviral assay setup.

-

Compound Addition: Add serial dilutions of the N3 inhibitor to the cells. Include wells with medium only (background control) and cells with DMSO (vehicle control). Crucially, no virus is added in this assay.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) to ensure a direct comparison.

-

Endpoint Measurement: Assess cell viability using a standard method. For example, in an MTT assay, MTT is added and incubated, then the formazan product is solubilized and absorbance is read.[14] In an NRU assay, viable cells incorporate the Neutral Red dye, which is later extracted and quantified.[12]

3. Data Analysis

-

Calculate the percentage of cell viability for each N3 concentration relative to the vehicle (DMSO) control, which is set to 100% viability.

-

Plot the percent viability against the logarithm of the N3 concentration.

-

Fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to host cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]

- 7. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based N3 Antiviral Activity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro) or Nsp5, is a crucial enzyme for the replication of many viruses, including coronaviruses like SARS-CoV-2. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. The inhibitor N3 has been identified as a potent mechanism-based inhibitor of the SARS-CoV-2 Mpro.[1] Cell-based assays are indispensable tools in the drug discovery pipeline, as they allow for the evaluation of a compound's efficacy in a biologically relevant context, providing insights into cell permeability, cytotoxicity, and target engagement within the cellular environment.[2] This document provides detailed protocols and application notes for various cell-based assays designed to screen and characterize inhibitors of N3 protease activity.

Overview of Cell-Based Screening Assays

A variety of cell-based assays can be employed to screen for N3 antiviral activity. These assays range from direct measurement of protease activity within the cell to assessing the overall effect of inhibitors on viral replication and virus-induced cell death.

-

Reporter-Based Assays: These assays utilize engineered systems where the expression of a reporter protein (e.g., luciferase, GFP) is directly linked to N3 protease activity. They are highly adaptable for high-throughput screening (HTS).[3][4]

-

FRET-Based Cellular Assays: Förster Resonance Energy Transfer (FRET) biosensors expressed in cells can monitor N3 protease activity in real-time by measuring the cleavage of a specific peptide sequence linking two fluorophores.[5][6]

-

Cytopathic Effect (CPE) Reduction Assays: This classic virological method measures the ability of a compound to protect cells from virus-induced death or morphological changes.[7]

-

Virus Yield Reduction Assays: These assays quantify the amount of infectious virus produced from infected cells in the presence of a test compound, providing a direct measure of antiviral activity.[7]

-

Toxicity Alleviation Assays: Some assays are based on the principle that the expression of a viral protease like N3 can be toxic to host cells. An effective inhibitor can alleviate this toxicity, leading to increased cell viability.[8][9]

Quantitative Data of N3 and Other Mpro Inhibitors

The following table summarizes the cellular potency of various main protease inhibitors evaluated in different cell-based assay formats. This data is crucial for comparing the efficacy of novel compounds against established benchmarks.

| Compound/Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Selectivity Index (SI) | Reference |

| MPI8 | Cellular Mpro Inhibition | HEK293T | IC50: 31 nM | - | [8][9] |

| MPI8 | Antiviral (CPE-based) | ACE2+ A549 | EC50: 30 nM | - | [8] |

| MPI5, MPI6, MPI7 | Cellular Mpro Inhibition & Antiviral | HEK293T, Vero E6 | High Potency | - | [8][9] |

| Dasabuvir | RdRp Reporter Assay | HEK293 | - | - | [10] |

| Dasabuvir | Antiviral (Virus Replication) | Vero E6 | IC50: 9.47 µM (USA-WA1/2020) | - | [10] |

| Dasabuvir | Antiviral (Virus Replication) | Vero E6 | IC50: 10.48 µM (Delta Variant) | - | [10] |

| N1,N3-Disubstituted Uracil Derivatives | Antiviral (Plaque Reduction) | Vero E6 | IC50: 7.92 µM to 28.21 µM | - | [11] |

| Nordihydroguaiaretic Acid (NDGA) | Antiviral (CPE-based) | Vero | EC50: 16.97 µM | 5.88 | [12] |

| NSC135618 | Virus Titer Reduction | A549 | EC50: 1.27 µM (WNV) | >38 | [13] |

| NSC135618 | Virus Titer Reduction | A549 | EC50: 0.28 µM (YFV) | >174 | [13] |

Experimental Workflows and Diagrams

Visual representations of experimental workflows provide a clear understanding of the assay principles and logical steps.

Caption: High-throughput screening workflow for N3 inhibitors.

Caption: Principle of a FRET-based N3 protease assay.

Caption: Mechanism of a split-GFP N3 protease reporter assay.

Detailed Experimental Protocols

Protocol 1: Cell-Based FRET Assay for N3 Protease Activity

This protocol describes monitoring N3 protease activity in living cells using a FRET biosensor.[5]

Materials:

-

HEK293T cells (or other suitable host cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Expression vector for N3 protease

-

Expression vector for FRET probe (e.g., ECFP-linker-Citrine with an N3 cleavage site in the linker)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual-emission detection capabilities

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

-

Transfection: Co-transfect the cells with the N3 protease expression vector and the FRET probe vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for protein expression.

-

Compound Addition: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the transfection medium from the cells and add 100 µL of the compound-containing medium to each well. Include "no inhibitor" (vehicle control) and "no protease" (negative control) wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO₂.

-

FRET Measurement:

-

Wash the cells gently with PBS.

-

Add 100 µL of PBS or imaging buffer to each well.

-